Cas no 382-99-0 (thiophene-2-sulfonyl fluoride)

thiophene-2-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 2-THIOPHENESULFONYL FLUORIDE
- 2-Thiophenesulfonyl fluoride 95%
- thiophene-2-sulfonyl fluoride
- AT22941
- VS-0067
- thiophene-2-sulfonylfluoride
- AKOS006309252
- 382-99-0
- SCHEMBL6647607
- EN300-224390
- 2-Thiophenesulfonyl fluoride, 95%
- MFCD11109213
-
- MDL: MFCD11109213
- Inchi: InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H
- InChI Key: NYJIUCJXMLNPHU-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)S(=O)(=O)F
Computed Properties
- Exact Mass: 165.95584984g/mol
- Monoisotopic Mass: 165.95584984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.8Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.437 at 25 °C
- Flash Point: Fahrenheit: 222.8 ° f < br / > Celsius: 106 ° C < br / >
- Refractive Index: n/D 1.509
thiophene-2-sulfonyl fluoride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P303+P361+P353-P304+P340+P310-P305+P351+P338
- Hazardous Material transportation number:UN 3265 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
thiophene-2-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224390-1.0g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
Enamine | EN300-224390-0.25g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 0.25g |
$172.0 | 2024-06-20 | |
Enamine | EN300-224390-5.0g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
Enamine | EN300-224390-0.5g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 0.5g |
$320.0 | 2024-06-20 | |
Enamine | EN300-224390-10g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 10g |
$1839.0 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00160-1G |
thiophene-2-sulfonyl fluoride |
382-99-0 | 1g |
¥1265.2 | 2023-11-11 | ||
Enamine | EN300-224390-0.1g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 0.1g |
$120.0 | 2024-06-20 | |
Enamine | EN300-224390-2.5g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224390-10.0g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Enamine | EN300-224390-0.05g |
thiophene-2-sulfonyl fluoride |
382-99-0 | 95% | 0.05g |
$81.0 | 2024-06-20 |
thiophene-2-sulfonyl fluoride Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on thiophene-2-sulfonyl fluoride
Comprehensive Overview of Thiophene-2-sulfonyl fluoride (CAS No. 382-99-0): Properties, Applications, and Innovations
Thiophene-2-sulfonyl fluoride (CAS No. 382-99-0) is a specialized organosulfur compound that has garnered significant attention in recent years due to its versatile reactivity and applications in pharmaceutical, agrochemical, and materials science research. As a sulfonyl fluoride derivative, it exhibits unique electrophilic properties, making it a valuable building block for click chemistry and suFEx (Sulfur Fluoride Exchange) reactions—a rapidly growing field in modern synthetic chemistry.
The molecular structure of thiophene-2-sulfonyl fluoride combines a thiophene heterocycle with a highly reactive sulfonyl fluoride group. This combination enables selective modifications under mild conditions, aligning with the pharmaceutical industry's demand for late-stage functionalization strategies. Researchers have explored its role in developing covalent inhibitors, particularly for targeting serine hydrolases and other biologically relevant enzymes, which is a hot topic in drug discovery and proteomics.
In material science, thiophene-2-sulfonyl fluoride serves as a precursor for designing conductive polymers and organic electronic materials. Its incorporation into π-conjugated systems enhances charge transport properties, addressing the global demand for flexible electronics and sustainable energy solutions. Recent studies highlight its potential in perovskite solar cells and OLED (Organic Light-Emitting Diode) technologies, where sulfur-containing moieties improve device stability.
From an environmental perspective, the compound's reactivity under green chemistry conditions has been investigated. Its compatibility with water-tolerant reactions and biocatalysis aligns with the UN Sustainable Development Goals (SDGs), particularly in reducing hazardous waste. This aspect resonates with the increasing search trends for eco-friendly synthetic methods and benign-by-design chemicals.
The analytical characterization of thiophene-2-sulfonyl fluoride typically involves NMR spectroscopy (¹⁹F and ¹H), mass spectrometry, and X-ray crystallography. These techniques confirm its high purity (>98%), a critical parameter for reproducibility in high-throughput screening and combinatorial chemistry workflows. Researchers frequently search for spectral data interpretation and QC protocols related to this compound, reflecting its growing laboratory use.
Innovative applications include its role in chemical biology as a probe for activity-based protein profiling (ABPP). The sulfonyl fluoride warhead selectively labels active-site residues, enabling the study of enzyme dynamics and post-translational modifications—a trending topic in precision medicine research. This aligns with frequent search queries about target identification and mechanistic enzymology tools.
Supply chain considerations for CAS No. 382-99-0 emphasize its availability as a research-grade chemical from specialty suppliers. Quality certifications like ISO 9001 and GMP compliance are increasingly requested by users, reflecting the compound's transition from academic curiosity to industrial relevance. Discussions on scalable synthesis and cost-effective production methods dominate recent patent literature.
Safety assessments indicate that thiophene-2-sulfonyl fluoride requires standard laboratory precautions for handling sulfonyl fluorides, including the use of fume hoods and chemical-resistant gloves. These protocols mirror broader search trends for chemical safety best practices and risk assessment frameworks in synthetic workflows.
Emerging research explores its derivatives for antiviral drug development, particularly against RNA viruses, leveraging the thiophene scaffold's known bioactivity. This application has gained visibility due to global health concerns, with search volumes increasing for broad-spectrum antiviral agents and host-targeted therapies.
In summary, thiophene-2-sulfonyl fluoride represents a multifaceted tool at the intersection of medicinal chemistry, materials engineering, and chemical biology. Its evolving applications continue to inspire innovative solutions across scientific disciplines, supported by robust theoretical foundations and experimental validations.
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